molecular formula C34H48O8 B1233139 Huratoxin CAS No. 33465-16-6

Huratoxin

Cat. No.: B1233139
CAS No.: 33465-16-6
M. Wt: 584.7 g/mol
InChI Key: VWGORPXMXKBHER-PAAMMUKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Huratoxin is a naturally occurring compound found in the sap of the Hura crepitans tree, commonly known as the sandbox tree. It is a novel orthoester of a diterpene-hexaol with a 2,4-tetradecadienoic acid. This compound is known for its piscicidal properties, meaning it is toxic to fish .

Chemical Reactions Analysis

Huratoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids and bases for hydrolysis and orthoester formation. The major products formed from these reactions include different derivatives of the diterpene-polyol structure .

Mechanism of Action

The mechanism of action of huratoxin involves its interaction with protein kinase C isozymes, specifically inhibiting GSK3 and Akt pathways . This inhibition leads to anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment research.

Properties

CAS No.

33465-16-6

Molecular Formula

C34H48O8

Molecular Weight

584.7 g/mol

IUPAC Name

(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-[(1E,3E)-trideca-1,3-dienyl]-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one

InChI

InChI=1S/C34H48O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-32-40-27-25-28-31(20-35,39-28)29(37)33(38)24(18-22(4)26(33)36)34(25,42-32)23(5)19-30(27,41-32)21(2)3/h14-18,23-25,27-29,35,37-38H,2,6-13,19-20H2,1,3-5H3/b15-14+,17-16+/t23-,24-,25-,27-,28+,29-,30-,31+,32-,33-,34+/m1/s1

InChI Key

VWGORPXMXKBHER-PAAMMUKASA-N

Isomeric SMILES

CCCCCCCCC/C=C/C=C/[C@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H](C[C@@]3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO

SMILES

CCCCCCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO

Canonical SMILES

CCCCCCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO

Synonyms

huratoxin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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